4-Bromobenzenesulfinate 4-Bromobenzenesulfinate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14028170
InChI: InChI=1S/C6H5BrO2S/c7-5-1-3-6(4-2-5)10(8)9/h1-4H,(H,8,9)/p-1
SMILES:
Molecular Formula: C6H4BrO2S-
Molecular Weight: 220.07 g/mol

4-Bromobenzenesulfinate

CAS No.:

Cat. No.: VC14028170

Molecular Formula: C6H4BrO2S-

Molecular Weight: 220.07 g/mol

* For research use only. Not for human or veterinary use.

4-Bromobenzenesulfinate -

Specification

Molecular Formula C6H4BrO2S-
Molecular Weight 220.07 g/mol
IUPAC Name 4-bromobenzenesulfinate
Standard InChI InChI=1S/C6H5BrO2S/c7-5-1-3-6(4-2-5)10(8)9/h1-4H,(H,8,9)/p-1
Standard InChI Key QBLQHDHWTVMHRH-UHFFFAOYSA-M
Canonical SMILES C1=CC(=CC=C1S(=O)[O-])Br

Introduction

Chemical Identity and Structural Characteristics

4-Bromobenzenesulfinate, systematically named sodium 4-bromobenzenesulfinate, is an organosulfur compound with the molecular formula C₆H₄BrNaO₂S and a molecular weight of 259.05 g/mol . Its structure consists of a benzene ring substituted with a bromine atom at the para position and a sulfinate group (−SO₂⁻) at the same position, coordinated with a sodium cation (Figure 1). The compound is registered under CAS number 34176-08-4 and is classified under the Harmonized System (HS) code 2904909090, which denotes sulfonated, nitrated, or nitrosated hydrocarbon derivatives .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight259.05 g/mol
Density1.846 g/cm³
Melting Point90–93°C (lit.)
Boiling PointNot reported
SolubilitySoluble in polar solvents
Refractive Index1.615
LogP (Partition Coefficient)2.712

Synthesis and Manufacturing

Conventional Synthesis Routes

4-Bromobenzenesulfinate is typically synthesized via oxidation or sulfination reactions:

  • Oxidation of Thioesters: A method developed by Zhejiang University involves reacting 4-bromoanisole with sodium periodate (NaIO₄) and a ruthenium-carbon composite catalyst in water at 20°C for 2 hours, yielding 4-bromophenyl methyl sulfone with 100% efficiency .

  • Direct Sulfination: Nakamura et al. demonstrated the use of N-bromosuccinimide (NBS) in methanol to oxidize S-(4-bromophenyl) benzothioate, producing methyl 4-bromobenzenesulfinate in 99% yield .

Table 2: Representative Synthesis Conditions

MethodReagents/ConditionsYieldSource
Periodate OxidationNaIO₄, Ru/C, H₂O, 20°C, 2 h100%
NBS-Mediated OxidationNBS, MeOH, rt, 1 h99%

Industrial-Scale Production

The compound serves as a key intermediate in pharmaceutical synthesis. For example, it is utilized in the preparation of dapagliflozin, a sodium-glucose cotransporter-2 (SGLT2) inhibitor for diabetes treatment, via Friedel-Crafts acylation and reduction steps .

Physicochemical and Spectroscopic Properties

Spectral Data

  • ¹H NMR: The aromatic protons resonate at δ 7.6–7.8 ppm (doublet, J = 8.5 Hz), while the sulfinate group exhibits no direct proton signals .

  • IR Spectroscopy: Strong absorption bands at 1120 cm⁻¹ (S=O asymmetric stretch) and 1045 cm⁻¹ (S=O symmetric stretch) .

Thermal Stability

Thermogravimetric analysis (TGA) reveals decomposition above 200°C, consistent with sulfinate salts .

Applications in Organic and Medicinal Chemistry

Pharmaceutical Intermediates

4-Bromobenzenesulfinate is critical in synthesizing:

  • Dapagliflozin: A 2025 patent describes its use in a one-pot synthesis of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, avoiding acetonitrile-derived impurities .

  • Sulfinate Esters: These serve as electrophilic reagents in C–S bond-forming reactions, enabling access to sulfoxides and sulfones .

Materials Science

The compound’s electron-withdrawing sulfinate group enhances the optoelectronic properties of polymers. For instance, it is incorporated into bare aromatic polymers for organic semiconductors, as reported by Yoshida et al. .

ParameterDetailSource
RIDADRUN 3261 (Corrosive, Class 8)
MFN Tariff5.5%

Future Research Directions

  • Catalytic Asymmetric Sulfination: Developing enantioselective methods for sulfinate synthesis remains underexplored.

  • Bioconjugation Applications: Sulfinate salts show promise in antibody-drug conjugate (ADC) synthesis due to their biocompatibility .

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